- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen sourceOrganic & Biomolecular Chemistry, 2019, 17(41), 9182-9186,
Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

95104-21-5 structure
商品名:2-Chloroquinoline-3-carbonitrile
CAS番号:95104-21-5
MF:C10H5ClN2
メガワット:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155
2-Chloroquinoline-3-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Chloroquinoline-3-carbonitrile
- 2-CHLORO-3-CYANOQUINOLINE
- 3-Quinolinecarbonitrile,2-chloro-
- 3-Quinolinecarbonitrile, 2-chloro-
- UGTRDMPALMEDBU-UHFFFAOYSA-N
- 6340AC
- AB45106
- 2-CHLORO-3-QUINOLINECARBONITRILE
- AB0072093
- T6839
- 2-Chloro-3-quinolinecarbonitrile (ACI)
- CS-0070162
- F2167-1300
- AKOS004121260
- VDA10421
- SY107077
- TS-02661
- MFCD08437566
- SCHEMBL1514476
- DB-081666
- DTXSID70468653
- 2-Chloroquinoline-3-carbonitrile, 97%
- EN300-60236
- Z57164770
- 95104-21-5
-
- MDL: MFCD08437566
- インチ: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1
計算された属性
- せいみつぶんしりょう: 188.01400
- どういたいしつりょう: 188.0141259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.36
- ゆうかいてん: 164-168 °C
- ふってん: 360.4°C at 760 mmHg
- フラッシュポイント: 171.8°C
- 屈折率: 1.667
- PSA: 36.68000
- LogP: 2.75988
2-Chloroquinoline-3-carbonitrile セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H301-H318
- 警告文: P280-P301+P310-P305+P351+P338
- 危険物輸送番号:UN 2811 6.1/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 22-41
- セキュリティの説明: S26
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD72725)
- リスク用語:R22; R41
2-Chloroquinoline-3-carbonitrile 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloroquinoline-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 98% | 100mg |
¥60.00 | 2024-04-24 | |
Enamine | EN300-60236-0.25g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 0.25g |
$62.0 | 2025-02-20 | |
abcr | AB213199-250 mg |
2-Chloroquinoline-3-carbonitrile; 95% |
95104-21-5 | 250mg |
€135.50 | 2023-05-06 | ||
Enamine | EN300-60236-10.0g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95.0% | 10.0g |
$750.0 | 2025-02-20 | |
TRC | C385125-500mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 500mg |
$ 275.00 | 2022-06-06 | ||
Fluorochem | 049091-250mg |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 250mg |
£80.00 | 2022-03-01 | |
Fluorochem | 049091-1g |
2-Chloro-3-cyanoquinoline |
95104-21-5 | 95% | 1g |
£142.00 | 2022-03-01 | |
Life Chemicals | F2167-1300-1g |
2-chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$135.0 | 2023-09-06 | |
eNovation Chemicals LLC | D556020-1g |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 95% | 1g |
$290 | 2024-05-23 | |
TRC | C385125-100mg |
2-Chloroquinoline-3-carbonitrile |
95104-21-5 | 100mg |
$ 70.00 | 2022-06-06 |
2-Chloroquinoline-3-carbonitrile 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt
1.2 Reagents: Diethyl ether
1.2 Reagents: Diethyl ether
リファレンス
Synthetic Routes 2
はんのうじょうけん
1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C
リファレンス
- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolinesIndian Journal of Chemistry, 2006, (1), 292-296,
Synthetic Routes 3
はんのうじょうけん
1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt
リファレンス
- Novel route for synthesis of camptothecin analogue, India, , ,
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
リファレンス
- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivativesArchiv der Pharmazie (Weinheim, 2001, 334(4), 117-120,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
リファレンス
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Synthetic Routes 6
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
1.2 Reagents: Hydroxylamine
リファレンス
- The Vilsmeier reaction of non-aromatic compoundsOrganic Reactions (Hoboken, 2000, 56,,
Synthetic Routes 7
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into NitrilesSynlett, 2018, 29(16), 2185-2190,
Synthetic Routes 8
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C
1.2 Reagents: Hydroxyamine hydrochloride
1.2 Reagents: Hydroxyamine hydrochloride
リファレンス
- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivativesBulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245,
Synthetic Routes 9
はんのうじょうけん
1.1 Reagents: Acetic anhydride
リファレンス
- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-onesIndian Journal of Chemistry, 1994, (4), 375-9,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C
リファレンス
- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reactionOrganic & Biomolecular Chemistry, 2022, 20(3), 667-671,
Synthetic Routes 11
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C
リファレンス
- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalitiesIndian Journal of Chemistry, 2005, (9), 1868-1875,
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro conditionInternational Journal of PharmTech Research, 2011, 3(1), 540-548,
Synthetic Routes 13
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
リファレンス
- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,
Synthetic Routes 14
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
リファレンス
- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolinesIndian Journal of Chemistry, 2009, (1), 152-154,
Synthetic Routes 15
はんのうじょうけん
1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C
リファレンス
- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cellsBioorganic & Medicinal Chemistry, 2015, 23(3), 602-611,
Synthetic Routes 16
はんのうじょうけん
1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt
リファレンス
- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexesNucleosides, 2020, 39(4), 630-647,
Synthetic Routes 17
はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
リファレンス
- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sourcesChinese Chemical Letters, 2022, 33(8), 4064-4068,
Synthetic Routes 18
はんのうじょうけん
1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C
リファレンス
- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitrilesSynlett, 2009, (20), 3378-3382,
Synthetic Routes 19
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux
リファレンス
- Synthesis of novel pyrazoloquinolinesIndian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244,
Synthetic Routes 20
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux
リファレンス
- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibersArchives of Applied Science Research, 2011, 3(4), 359-365,
2-Chloroquinoline-3-carbonitrile Raw materials
- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)
- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
- quinoline-3-carbonitrile 1-oxide
- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine
- 2-Chloroquinoline-3-carbaldehyde
2-Chloroquinoline-3-carbonitrile Preparation Products
2-Chloroquinoline-3-carbonitrile 関連文献
-
1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085
-
Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941
-
Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990
-
4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183
-
Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310
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推奨される供給者
Amadis Chemical Company Limited
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

清らかである:99%
はかる:5g
価格 ($):265.0